molecular formula C12H26O6P2S4 B1670716 Dioxathion CAS No. 78-34-2

Dioxathion

Cat. No.: B1670716
CAS No.: 78-34-2
M. Wt: 456.5 g/mol
InChI Key: VBKKVDGJXVOLNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dioxathion, an organophosphate pesticide, primarily targets the enzyme cholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

This compound acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause overstimulation of the nerves and muscles, leading to various symptoms of toxicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves and muscles .

Pharmacokinetics

Once in the body, it may be distributed to various tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of cholinesterase by this compound leads to an overstimulation of the nerves and muscles, which can result in a range of symptoms. These may include pupil constriction, blurred vision, abdominal cramps, laboured breathing, nausea, vomiting, diarrhea, muscle cramps, and excess salivation . Long-term exposure may result in nerve damage, poor motor coordination, and personality changes of anxiety, depression, or irritability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the presence of other chemicals that affect cholinesterase levels, such as other organophosphates or carbamates . Additionally, its stability may be influenced by factors such as temperature, pH, and the presence of certain metals .

Biochemical Analysis

Biochemical Properties

Dioxathion plays a significant role in biochemical reactions by inhibiting the enzyme cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in synapses. The compound interacts with cholinesterase by binding to its active site, preventing the enzyme from hydrolyzing acetylcholine . This interaction results in prolonged nerve impulses, causing symptoms such as muscle cramps, excess salivation, and respiratory distress.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase, leading to an accumulation of acetylcholine . This accumulation affects cell signaling pathways, particularly those involved in neurotransmission. Additionally, this compound can alter gene expression and cellular metabolism by inducing oxidative stress and disrupting mitochondrial function . These effects can result in cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of cholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in synapses. The inhibition of cholinesterase by this compound can result in prolonged nerve impulses and overstimulation of cholinergic receptors, causing symptoms such as muscle cramps, respiratory distress, and convulsions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable in water at neutral pH but can be hydrolyzed by strong acids or alkalis . Over time, the compound may degrade into less toxic metabolites, reducing its inhibitory effects on cholinesterase. Long-term exposure to this compound in vitro or in vivo can result in chronic toxicity, including nerve damage and poor motor coordination .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as pupil constriction and blurring of vision . At high doses, the compound can lead to severe toxicity, including respiratory arrest and death . Threshold effects have been observed, with higher doses resulting in more pronounced symptoms and adverse effects. Chronic exposure to high doses of this compound can cause long-term neurological damage and behavioral changes .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and oxidation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form less toxic metabolites . These metabolites can be further conjugated with glutathione or other cofactors, facilitating their excretion from the body. The metabolic pathways of this compound can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues. For example, this compound can accumulate in fatty tissues due to its lipophilic nature, leading to prolonged exposure and potential toxicity . The distribution of this compound within the body can affect its overall toxicity and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxathion is synthesized through the reaction of p-dioxane-2,3-dithiol with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Dioxathion undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dioxathion has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dioxathion

This compound is unique in its specific use as both an insecticide and acaricide, making it versatile for controlling a wide range of pests. Its chemical structure also allows for various modifications, leading to the development of new derivatives with potentially enhanced properties .

Properties

IUPAC Name

(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3
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InChI Key

VBKKVDGJXVOLNE-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC
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Molecular Formula

C12H26O6P2S4
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DSSTOX Substance ID

DTXSID9020534
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Molecular Weight

456.5 g/mol
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Physical Description

Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998), Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH], VISCOUS BROWN LIQUID., Viscous, brown, tan, or dark-amber liquid., Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]
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Boiling Point

140 to 154 °F at 0.5 mmHg (NTP, 1992), 140-154 °F at 0.5 mmHg
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE, 10 G/KG HEXANE, KEROSENE, SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES, SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS, Water solubility = insoluble, Solubility in water: none, Insoluble
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Density

1.257 at 78.8 °F (EPA, 1998) - Denser than water; will sink, 1.257 @ 26 °C/4 °C, Relative density (water = 1): 1.26 (26 °C), 1.26 at 78.8 °F, (79 °F): 1.26
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Vapor Pressure

17.8 mmHg at 77 °F (NTP, 1992), 0.00000009 [mmHg], 17.8 mmHg
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Color/Form

TAN LIQUID, Viscous brown liquid, Viscous, brown, tan, or dark-amber liquid.

CAS No.

78-34-2
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Melting Point

-4 °F (EPA, 1998), -20 °C, -4 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Dioxathion?

A1: this compound functions as an acaricide (a pesticide specifically targeting ticks and mites) by inhibiting acetylcholinesterase (AChE). [, ] This enzyme is crucial for the nervous system, breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts nerve impulse transmission, leading to paralysis and death in target organisms.

Q2: Does this compound affect acetylcholinesterase activity in organisms other than ticks?

A2: Research indicates that this compound can inhibit carboxylesterase and cholinesterase activities in rats. [] This suggests a broader impact on enzyme systems beyond the target species.

Q3: How does the resistance mechanism in ticks relate to this compound's mode of action?

A3: Studies have shown that organophosphorus-resistant strains of cattle ticks exhibit lower sensitivity of acetylcholinesterase in vivo, contributing to their resistance to this compound. [, ] This suggests a potential adaptation in the target enzyme itself.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research doesn't explicitly state the molecular formula and weight, it's crucial to access reliable sources like chemical databases (e.g., PubChem, ChemSpider) for this information.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research focuses primarily on the biological effects and applications of this compound. It does not delve into detailed spectroscopic characterization.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on this compound's acaricidal properties, primarily its ability to inhibit acetylcholinesterase. No catalytic properties are discussed.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research predates the widespread use of computational chemistry techniques for pesticide development.

Q8: What is the current regulatory status of this compound?

A8: Regulatory information is not provided in the research. Consulting relevant authorities like the EPA (Environmental Protection Agency) or the European Chemicals Agency is essential for up-to-date information on its registration and permitted uses.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Research mentions that this compound residues accumulate in the adipose tissue of cattle after dipping and gradually decline with a half-life of approximately 16 days. [] Further research is needed to fully understand its ADME profile.

Q10: How long does it take for this compound residues to fall below the Australian maximum residue limit in cattle?

A10: Research recommends withholding cattle subjected to this compound dips from slaughter for at least six weeks to ensure residue levels fall below the Australian maximum residue limit of 1 mg/kg. []

Q11: What in vivo models have been used to study this compound's efficacy against ticks?

A11: Several studies used cattle artificially or naturally infested with Boophilus microplus to assess the efficacy of this compound sprays and dips. [, , , ] The research highlights the importance of considering both direct tick mortality and the impact on tick reproduction when evaluating acaricides.

Q12: Has this compound been tested against other pests besides ticks?

A12: Research shows this compound's efficacy against the greater wax moth (Galleria mellonella) and its potential for controlling the chigger Neoschöngastia americana. [, ]

Q13: Are there documented cases of resistance to this compound in tick populations?

A13: Research confirms the emergence of this compound resistance in Boophilus microplus populations in South Africa. [, ] Additionally, resistance in Amblyomma hebraeum in South Africa and Swaziland has been documented. [, ]

Q14: Does cross-resistance to other acaricides occur in this compound-resistant tick populations?

A14: Research indicates that this compound resistance in B. microplus can be associated with resistance to other organophosphorus acaricides, such as benoxophos and diazinon. [] This highlights the concern of cross-resistance within this class of pesticides.

Q15: What are the potential toxicological effects of this compound?

A15: While the research focuses on efficacy and resistance, it does mention that high doses of this compound can cause hair loss and skin burns in cattle. [] A dedicated datasheet on this compound poisoning is referenced, emphasizing the importance of consulting comprehensive safety information. []

Q16: Have any targeted delivery strategies been explored for this compound?

A16: The research focuses on traditional application methods like spraying and dipping. Targeted delivery approaches are not discussed.

Q17: Are there any known biomarkers for this compound exposure or efficacy?

A17: Biomarker research is not covered in the provided studies.

Q18: What analytical methods are used to detect and quantify this compound?

A18: One study mentions using gas-liquid chromatography with a nitrogen-phosphorus thermionic detector to determine this compound residues in milk. []

Q19: What is the environmental fate of this compound?

A19: The research primarily focuses on this compound's use and effects on cattle and ticks. Information regarding its degradation pathways, persistence in the environment, and potential impact on non-target organisms requires further investigation.

Q20: What alternative acaricides are available, and how does this compound compare?

A20: Several studies compare this compound's efficacy to other acaricides, including chlorpyrifos, ethion, and amitraz. [, , , , , , ] The choice of acaricide depends on factors like target tick species, resistance patterns, cost, and environmental considerations.

Q21: What research infrastructure and resources are available for studying this compound and other acaricides?

A21: The research highlights the role of specialized facilities, such as the Cattle Tick Research Station (Wollongbar) and controlled tick rearing houses, in studying acaricide efficacy and resistance. [, ]

Q22: How has the use of this compound evolved over time?

A22: Research from the 1960s to 1980s highlights the introduction and subsequent emergence of resistance to this compound in tick populations. [, , ] This underscores the continuous need for new acaricides and resistance management strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.